Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative related to Ethyl 4-amino-3-phenylisothiazole-5-carboxylate, has been synthesized using readily available materials and evaluated for antimicrobial activities against various strains of bacteria and fungi. This study highlights the potential of thiazole derivatives in developing new antimicrobial agents. The structures of synthesized derivatives were confirmed using spectroscopic techniques, and their antimicrobial efficacy was assessed, demonstrating the relevance of thiazole derivatives in medicinal chemistry research (Desai, Bhatt, & Joshi, 2019).
Fluorescent Probes for Biothiols
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was synthesized as a ratiometric fluorescent probe for the rapid and selective detection of cysteine and homocysteine over other amino acids in aqueous media. The probe demonstrated a significant increase in fluorescence intensity in the presence of these biothiols, suggesting its utility for sensitive and selective biothiol detection, which is crucial in diagnostic and analytical chemistry (Na et al., 2016).
Heterocyclic Chemistry and Dye Synthesis
The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its ethyl carboxylate derivative has led to a range of azo disperse dyes. These novel dyes were characterized for their color and constitution relationship, and their application on polyester fabric was evaluated, showcasing the application of isothiazole derivatives in the synthesis of dyes with potential industrial applications (Pawar et al., 2005).
Safety And Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, and the area should be ventilated . If the chemical is inhaled, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEQHRMXDILIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502317 | |
Record name | Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate | |
CAS RN |
65237-13-0 | |
Record name | Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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